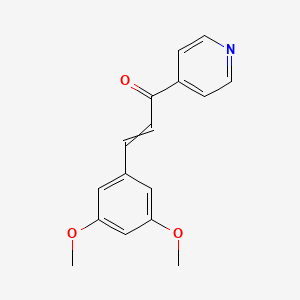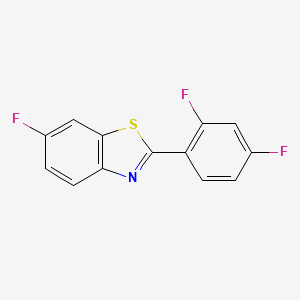
4-(Methoxymethyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methoxymethyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of a methoxymethyl group at position 4, a phenyl group at position 2, and a pyridin-2-yl group at position 6. These structural features contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloro-4-(methoxymethyl)pyrimidine with 2-phenylpyridine in the presence of a base such as potassium carbonate can yield the desired compound. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxymethyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a formyl or carboxyl group.
Reduction: The pyridine ring can be reduced to form a dihydropyridine derivative.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-formyl-2-phenyl-6-(pyridin-2-yl)pyrimidine.
Reduction: Formation of 4-(methoxymethyl)-2-phenyl-1,2-dihydro-6-(pyridin-2-yl)pyrimidine.
Substitution: Formation of 4-(methoxymethyl)-2-(substituted phenyl)-6-(pyridin-2-yl)pyrimidine derivatives.
Scientific Research Applications
4-(Methoxymethyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(Methoxymethyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. Further research is needed to elucidate the precise molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-(Methoxymethyl)-2-phenyl-6-(pyridin-3-yl)pyrimidine: Similar structure but with the pyridinyl group at position 3.
4-(Methoxymethyl)-2-phenyl-6-(pyridin-4-yl)pyrimidine: Similar structure but with the pyridinyl group at position 4.
4-(Methoxymethyl)-2-phenyl-6-(pyridin-2-yl)pyrazine: Similar structure but with a pyrazine ring instead of a pyrimidine ring.
Uniqueness
The unique combination of substituents in 4-(Methoxymethyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine imparts distinct chemical and biological properties compared to its analogs. The specific positioning of the methoxymethyl, phenyl, and pyridin-2-yl groups can influence its reactivity, binding affinity, and overall biological activity.
Properties
CAS No. |
922726-27-0 |
|---|---|
Molecular Formula |
C17H15N3O |
Molecular Weight |
277.32 g/mol |
IUPAC Name |
4-(methoxymethyl)-2-phenyl-6-pyridin-2-ylpyrimidine |
InChI |
InChI=1S/C17H15N3O/c1-21-12-14-11-16(15-9-5-6-10-18-15)20-17(19-14)13-7-3-2-4-8-13/h2-11H,12H2,1H3 |
InChI Key |
TVUBURUMURHEJR-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=NC(=N1)C2=CC=CC=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[1-(Cyclopropylmethyl)-5-(3-methylphenyl)-1H-indol-3-yl]acetamide](/img/structure/B14193804.png)
![2,6-Bis[(2-hydroxypropyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14193805.png)
![1,5-Diphenylpyrazolo[1,2-a]pyrazole-3,7-dione](/img/structure/B14193809.png)
![7,8-Dimethyl-10-(3-methylbutyl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14193824.png)

![3-([2,2'-Bithiophen]-5-yl)-3-phenyl-3H-naphtho[2,1-b]pyran](/img/structure/B14193839.png)


![[1,3]Thiazolo[5,4-f][1,4]oxazepine](/img/structure/B14193846.png)

![2-[3-(2,4-Difluorophenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B14193858.png)

